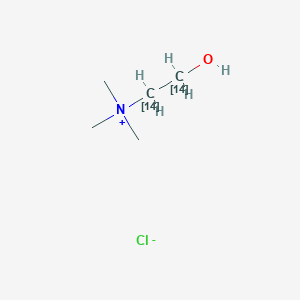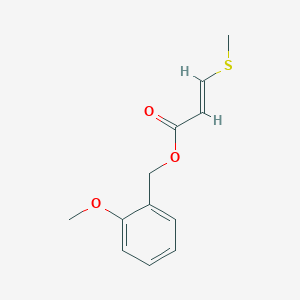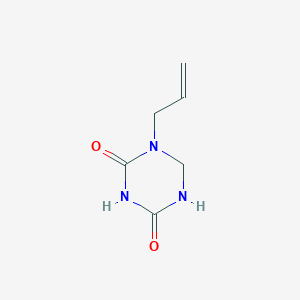
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine, commonly known as 4-CPA, is a synthetic compound that belongs to the class of amphetamines. It is a psychoactive substance that affects the central nervous system and has stimulant properties. The chemical structure of 4-CPA is similar to other amphetamines, such as methamphetamine and MDMA. However, 4-CPA has a unique chemical structure that makes it an interesting compound for scientific research.
作用机制
The exact mechanism of action of 4-CPA is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, attention, and motivation.
生化和生理效应
The use of 4-CPA has been shown to have several biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. Additionally, 4-CPA has been shown to increase alertness, focus, and mood.
实验室实验的优点和局限性
One advantage of using 4-CPA in lab experiments is its unique chemical structure, which allows researchers to investigate its effects on the central nervous system. Additionally, 4-CPA has been shown to have a relatively low toxicity profile, making it a safer alternative to other amphetamines. However, one limitation of using 4-CPA in lab experiments is its potential for abuse and addiction. Therefore, researchers must take precautions to ensure the safe handling and storage of this compound.
未来方向
There are several future directions for research on 4-CPA. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 4-CPA has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases, such as multiple sclerosis. Finally, further research is needed to fully understand the mechanism of action of 4-CPA and its potential therapeutic uses.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine, or 4-CPA, is a synthetic compound that has been the subject of several scientific studies. Its unique chemical structure and potential therapeutic properties make it an interesting compound for research. However, caution must be taken when handling and storing this compound due to its potential for abuse and addiction. Future research on 4-CPA could lead to the development of new treatments for a variety of neurological and inflammatory diseases.
合成方法
The synthesis of 4-CPA involves several steps, including the reaction of benzaldehyde with nitroethane to form nitrostyrene, reduction of nitrostyrene to form amphetamine, and finally, the introduction of a chlorine atom to the phenyl ring to form 4-CPA. The synthesis of 4-CPA requires specialized equipment and knowledge of organic chemistry.
科学研究应用
4-CPA has been the subject of several scientific studies due to its potential therapeutic properties. It has been investigated for its use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Additionally, 4-CPA has been studied for its potential as a cognitive enhancer and for its neuroprotective properties.
属性
CAS 编号 |
100427-87-0 |
|---|---|
产品名称 |
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine |
分子式 |
C17H20ClN |
分子量 |
273.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-N,N-dimethyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C17H20ClN/c1-19(2)17(15-6-4-3-5-7-15)13-10-14-8-11-16(18)12-9-14/h3-9,11-12,17H,10,13H2,1-2H3 |
InChI 键 |
PQPNFWBVAGASKB-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
规范 SMILES |
CN(C)C(CCC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
同义词 |
YS-22 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



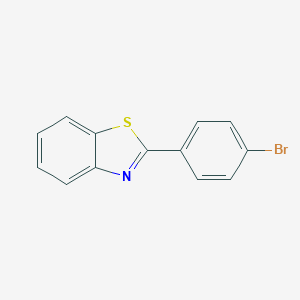


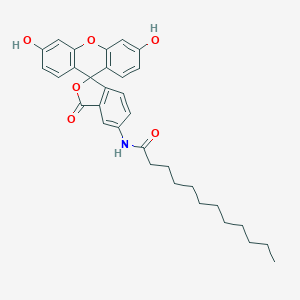
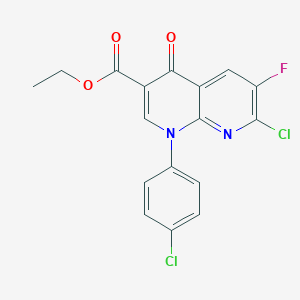

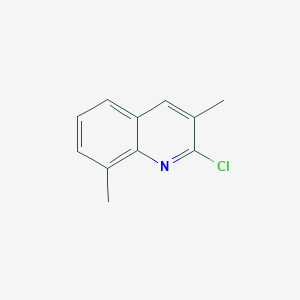
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)

